Dorsomorphin

Catalog No.
S526528
CAS No.
866405-64-3
M.F
C24H25N5O
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorsomorphin

CAS Number

866405-64-3

Product Name

Dorsomorphin

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C24H25N5O

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2

InChI Key

XHBVYDAKJHETMP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(6-(4-(2-piperidin-1-ylethoxy)phenyl))-3-pyridin-4-ylpyrazolo(1,5-a)pyrimidine, 4-(6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyrazolo(1,5-a)pyrimidin-3-yl)pyridine, 6-(4-(2-(1-Piperidinyl)ethoxy)phenyl)-3-(4-pyridinyl)pyrazolo(1,5-a)pyrimidine, AMPK inhibitor, compound C, compound C dorsomorphin, dorsomorphin

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3

The exact mass of the compound Dorsomorphin is 399.2059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Dorsomorphin, also known as Compound C, is a widely used, cell-permeable small molecule inhibitor of AMP-activated protein kinase (AMPK) and Bone Morphogenetic Protein (BMP) type I receptors ALK2, ALK3, and ALK6. It functions as an ATP-competitive inhibitor for AMPK with a Ki of approximately 109 nM. Its dual activity makes it a critical tool for research in cellular metabolism, developmental biology, and signal transduction, but this same characteristic necessitates careful consideration when selecting it over more specific analogs.

Selecting a BMP or AMPK pathway inhibitor requires precision, as seemingly minor structural or formulation differences lead to vastly different experimental outcomes. Substituting Dorsomorphin with its analogs, such as LDN-193189 or DMH1, is inappropriate when the research goal involves AMPK, as these derivatives were specifically designed for greater selectivity towards BMP receptors and lack significant AMPK activity. Furthermore, Dorsomorphin itself has significant off-target effects on VEGFR2, a characteristic not shared by DMH1. The choice between the free base (Dorsomorphin) and the dihydrochloride salt is also a critical procurement decision; the salt form offers significantly improved aqueous solubility, which is crucial for certain buffer systems and in vivo applications, while the free base is typically used for stock solutions in organic solvents like DMSO. Treating these compounds as interchangeable introduces uncontrolled variables that can compromise data reproducibility and interpretation.

Dual Specificity: Potent Inhibition of Both AMPK and BMP Pathways

Dorsomorphin is distinguished by its potent, dual inhibition of both AMPK and BMP type I receptors. It inhibits AMPK with a Ki of 109 nM and ALK2, a key BMP receptor, with an IC50 of 148.1 nM. This contrasts sharply with its more selective analog, DMH1, which potently inhibits ALK2 (IC50 = 107.9 nM) but has no detectable inhibitory activity against AMPK. This makes Dorsomorphin the specific choice for studies requiring AMPK inhibition or well-characterized dual inhibition.

Evidence DimensionKinase Inhibition (IC50/Ki)
Target Compound DataAMPK Ki: 109 nM; ALK2 IC50: 148.1 nM
Comparator Or BaselineDMH1: AMPK Inhibition = None Detected; ALK2 IC50 = 107.9 nM
Quantified DifferenceDMH1 lacks the AMPK inhibitory activity characteristic of Dorsomorphin.
ConditionsIn vitro cell-free kinase assays.

For researchers studying AMPK-dependent processes, more selective BMP inhibitors like DMH1 are unsuitable substitutes for Dorsomorphin.

Significant Off-Target VEGFR2 Inhibition Unlike Newer Analogs

A critical differentiator for Dorsomorphin is its potent off-target inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR), with a reported IC50 of 25.1 nM. This activity is largely absent in the more selective analog DMH1, which shows no significant inhibition of VEGFR2. This makes Dorsomorphin unsuitable for studies where clean inhibition of BMP is required, but essential for contexts where its multi-kinase profile is either desired or needs to be accounted for, particularly in angiogenesis research.

Evidence DimensionOff-Target Kinase Inhibition (IC50)
Target Compound DataVEGFR2 (KDR) IC50: 25.1 nM
Comparator Or BaselineDMH1: VEGFR2 (KDR) Inhibition = None Detected
Quantified DifferenceDorsomorphin is a potent VEGFR2 inhibitor, while DMH1 is highly selective against it.
ConditionsIn vitro kinase assay using purified human enzymes.

Procurement of Dorsomorphin over DMH1 is incorrect for selective BMP studies but necessary if the known VEGFR2 off-target effect is part of the experimental design.

Comparative Potency: Less Potent BMP Inhibitor Than LDN-193189

While effective, Dorsomorphin is a less potent inhibitor of BMP signaling compared to its direct analog, LDN-193189. In cell-based assays, LDN-193189 inhibits ALK2 with an IC50 of 5 nM, whereas Dorsomorphin is active in the mid-nanomolar to low-micromolar range for BMP pathway inhibition (e.g., IC50 = 470 nM for BMP4-induced SMAD phosphorylation). This means significantly higher concentrations of Dorsomorphin are required to achieve the same level of BMP pathway blockade as LDN-193189, increasing the risk of off-target effects.

Evidence DimensionBMP Pathway Inhibition (IC50)
Target Compound Data~470 nM (BMP4-induced SMAD1/5/8 phosphorylation)
Comparator Or BaselineLDN-193189: 5 nM (ALK2 inhibition in cells)
Quantified DifferenceLDN-193189 is approximately 94-fold more potent in inhibiting the BMP pathway in cellular assays.
ConditionsCell-based reporter and phosphorylation assays.

For applications requiring maximal and specific BMP inhibition at the lowest possible concentration, LDN-193189 is the superior procurement choice over Dorsomorphin.

Formulation and Handling: Dihydrochloride Salt Enhances Aqueous Solubility

The choice between Dorsomorphin free base and its dihydrochloride salt form is a critical processability decision. The free base is largely insoluble in water but dissolves readily in DMSO. In contrast, the dihydrochloride salt form (CAS 1219168-18-9) demonstrates significantly improved solubility in aqueous buffers, reaching approximately 1 mg/mL in PBS (pH 7.2). This property is essential for preparing organic solvent-free aqueous solutions for direct application in certain cell culture or in vivo models.

Evidence DimensionSolubility in Aqueous Buffer (PBS)
Target Compound DataDorsomorphin (Free Base): Insoluble
Comparator Or BaselineDorsomorphin Dihydrochloride: ~1 mg/mL
Quantified DifferenceThe salt form is soluble while the free base is not, enabling different formulation strategies.
ConditionsPhosphate-buffered saline (PBS), pH 7.2.

Procuring the dihydrochloride salt is necessary for protocols that cannot tolerate DMSO or require direct dissolution in aqueous media, simplifying experimental setup and avoiding solvent-induced artifacts.

Functional Studies of AMPK Signaling

Dorsomorphin is the appropriate tool compound when the primary goal is the chemical inhibition of AMPK to study its role in metabolism, autophagy, or cellular energy sensing. Its well-characterized Ki of 109 nM provides a quantitative basis for experimental design, though its concurrent inhibition of BMP signaling must be considered as a potential confounding factor.

Investigating Angiogenesis via Dual BMP/VEGFR2 Inhibition

Due to its potent inhibition of both BMP receptors and VEGFR2, Dorsomorphin is suited for studies aiming to understand the combined roles of these pathways in angiogenesis. In this context, more selective analogs like DMH1, which lack VEGFR2 activity, would fail to replicate the compound's full biological effect.

Use as a Well-Characterized Multi-Kinase Inhibitor Control

As a first-generation compound with a known profile of primary targets (AMPK, ALK2/3/6) and a major off-target (VEGFR2), Dorsomorphin serves as a valuable benchmark or control. It can be used to validate findings from more selective inhibitors or to screen for phenotypes resulting from the simultaneous inhibition of multiple pathways.

Protocols Requiring Direct Aqueous Formulation (as Dihydrochloride Salt)

For in vivo studies or cell-based assays sensitive to organic solvents, the Dorsomorphin dihydrochloride salt is the correct formulation to procure. Its enhanced solubility in aqueous buffers facilitates easier preparation and administration compared to the free base, which requires a DMSO-based stock solution.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

399.20591044 Da

Monoisotopic Mass

399.20591044 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10K52CIC1Z

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Dorsomorphin

Dates

Last modified: 08-15-2023
1: Valizadeh-Arshad Z, Shahbazi E, Hashemizadeh S, Moradmand A, Jangkhah M, Kiani S. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301. Cell J. 2018 Jan;19(4):545-551. doi: 10.22074/cellj.2018.4232. Epub 2017 Nov 4. PubMed PMID: 29105388; PubMed Central PMCID: PMC5672092.
2: Łabuzek K, Liber S, Gabryel B, Bułdak Ł, Okopień B. Erratum to: Ambivalent effects of compound C (dorsomorphin) on inflammatory response in LPS-stimulated rat primary microglial cultures. Naunyn Schmiedebergs Arch Pharmacol. 2017 Mar;390(3):327-328. doi: 10.1007/s00210-017-1348-5. PubMed PMID: 28160017.
3: Lin T, Wang XL, Zettervall SL, Cai Y, Guzman RJ. Dorsomorphin homologue 1, a highly selective small-molecule bone morphogenetic protein inhibitor, suppresses medial artery calcification. J Vasc Surg. 2017 Aug;66(2):586-593. doi: 10.1016/j.jvs.2016.03.462. Epub 2016 Jun 30. PubMed PMID: 27374065; PubMed Central PMCID: PMC5201454.
4: Madhu V, Dighe AS, Cui Q, Deal DN. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells. Stem Cells Int. 2016;2016:1035374. doi: 10.1155/2016/1035374. Epub 2015 Dec 20. PubMed PMID: 26798350; PubMed Central PMCID: PMC4699250.
5: Horbelt D, Boergermann JH, Chaikuad A, Alfano I, Williams E, Lukonin I, Timmel T, Bullock AN, Knaus P. Small molecules dorsomorphin and LDN-193189 inhibit myostatin/GDF8 signaling and promote functional myoblast differentiation. J Biol Chem. 2015 Feb 6;290(6):3390-404. doi: 10.1074/jbc.M114.604397. Epub 2014 Nov 3. PubMed PMID: 25368322; PubMed Central PMCID: PMC4319009.
6: Ali JL, Lagasse BJ, Minuk AJ, Love AJ, Moraya AI, Lam L, Arthur G, Gibson SB, Morrison LC, Werbowetski-Ogilvie TE, Fu Y, Nachtigal MW. Differential cellular responses induced by dorsomorphin and LDN-193189 in chemotherapy-sensitive and chemotherapy-resistant human epithelial ovarian cancer cells. Int J Cancer. 2015 Mar 1;136(5):E455-69. doi: 10.1002/ijc.29220. Epub 2014 Sep 26. PubMed PMID: 25227893.
7: Garulli C, Kalogris C, Pietrella L, Bartolacci C, Andreani C, Falconi M, Marchini C, Amici A. Dorsomorphin reverses the mesenchymal phenotype of breast cancer initiating cells by inhibition of bone morphogenetic protein signaling. Cell Signal. 2014 Feb;26(2):352-62. doi: 10.1016/j.cellsig.2013.11.022. Epub 2013 Nov 23. PubMed PMID: 24280125.
8: Wong TT, Collodi P. Dorsomorphin promotes survival and germline competence of zebrafish spermatogonial stem cells in culture. PLoS One. 2013 Aug 1;8(8):e71332. doi: 10.1371/journal.pone.0071332. Print 2013. PubMed PMID: 23936500; PubMed Central PMCID: PMC3731312.
9: Engers DW, Frist AY, Lindsley CW, Hong CC, Hopkins CR. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe. Bioorg Med Chem Lett. 2013 Jun 1;23(11):3248-52. doi: 10.1016/j.bmcl.2013.03.113. Epub 2013 Apr 11. PubMed PMID: 23639540; PubMed Central PMCID: PMC3677712.
10: Karthikeyan K, Mahat MY, Chandrasekaran S, Gopal K, Franklin PX, Sivakumar BJ, Singh G, Narayanan S, Gopalan B, Khan AA. Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS. Biomed Chromatogr. 2013 Aug;27(8):1018-26. doi: 10.1002/bmc.2899. Epub 2013 Mar 21. PubMed PMID: 23526253.
11: Kudo TA, Kanetaka H, Mizuno K, Ryu Y, Miyamoto Y, Nunome S, Zhang Y, Kano M, Shimizu Y, Hayashi H. Dorsomorphin stimulates neurite outgrowth in PC12 cells via activation of a protein kinase A-dependent MEK-ERK1/2 signaling pathway. Genes Cells. 2011 Nov;16(11):1121-32. doi: 10.1111/j.1365-2443.2011.01556.x. Epub 2011 Oct 12. PubMed PMID: 21988724.
12: Gonzalez R, Lee JW, Snyder EY, Schultz PG. Dorsomorphin promotes human embryonic stem cell self-renewal. Angew Chem Int Ed Engl. 2011 Apr 4;50(15):3439-41. doi: 10.1002/anie.201005659. Epub 2011 Mar 7. PubMed PMID: 21384475.
13: Boergermann JH, Kopf J, Yu PB, Knaus P. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells. Int J Biochem Cell Biol. 2010 Nov;42(11):1802-7. doi: 10.1016/j.biocel.2010.07.018. Epub 2010 Aug 5. PubMed PMID: 20691279.
14: Hao J, Ho JN, Lewis JA, Karim KA, Daniels RN, Gentry PR, Hopkins CR, Lindsley CW, Hong CC. In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. ACS Chem Biol. 2010 Feb 19;5(2):245-53. doi: 10.1021/cb9002865. PubMed PMID: 20020776; PubMed Central PMCID: PMC2825290.
15: Suenaga M, Matsui T, Funaba M. BMP Inhibition with dorsomorphin limits adipogenic potential of preadipocytes. J Vet Med Sci. 2010 Mar;72(3):373-7. Epub 2009 Dec 8. PubMed PMID: 19996563.
16: Labuzek K, Liber S, Gabryel B, Bułdak L, Okopień B. Ambivalent effects of compound C (dorsomorphin) on inflammatory response in LPS-stimulated rat primary microglial cultures. Naunyn Schmiedebergs Arch Pharmacol. 2010 Jan;381(1):41-57. doi: 10.1007/s00210-009-0472-2. Epub 2009 Nov 26. Erratum in: Naunyn Schmiedebergs Arch Pharmacol. 2017 Feb 4;:. Naunyn Schmiedebergs Arch Pharmacol. 2017 Mar;390(3):327-328. PubMed PMID: 19940979.
17: Hao J, Daleo MA, Murphy CK, Yu PB, Ho JN, Hu J, Peterson RT, Hatzopoulos AK, Hong CC. Dorsomorphin, a selective small molecule inhibitor of BMP signaling, promotes cardiomyogenesis in embryonic stem cells. PLoS One. 2008 Aug 6;3(8):e2904. doi: 10.1371/journal.pone.0002904. PubMed PMID: 18682835; PubMed Central PMCID: PMC2483414.
18: Yu PB, Hong CC, Sachidanandan C, Babitt JL, Deng DY, Hoyng SA, Lin HY, Bloch KD, Peterson RT. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism. Nat Chem Biol. 2008 Jan;4(1):33-41. Epub 2007 Nov 18. PubMed PMID: 18026094; PubMed Central PMCID: PMC2727650.

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